molecular formula C15H15N3O3 B14587534 2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-28-2

2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Katalognummer: B14587534
CAS-Nummer: 61466-28-2
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: RKYXHVDTDVXCCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyranopyrimidines This compound is characterized by the presence of a morpholine ring attached to a benzopyrano[4,3-d]pyrimidine core

Vorbereitungsmethoden

The synthesis of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in dimethylformamide (DMF) in the presence of piperidine or triethylamine . This reaction yields the desired benzopyrano[4,3-d]pyrimidin-5-ol derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(Morpholin-4-yl)-5H-1

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise in biological studies, particularly in the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:

The uniqueness of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Eigenschaften

CAS-Nummer

61466-28-2

Molekularformel

C15H15N3O3

Molekulargewicht

285.30 g/mol

IUPAC-Name

2-morpholin-4-yl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C15H15N3O3/c19-14-11-9-16-15(18-5-7-20-8-6-18)17-13(11)10-3-1-2-4-12(10)21-14/h1-4,9,14,19H,5-8H2

InChI-Schlüssel

RKYXHVDTDVXCCA-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=NC=C3C(OC4=CC=CC=C4C3=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.